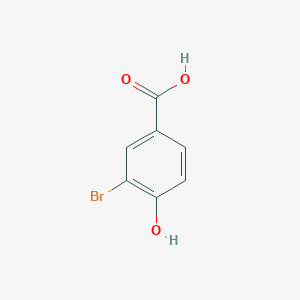

Acide 3-bromo-4-hydroxybenzoïque

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-Bromo-4-hydroxybenzoic acid and its derivatives involves several key steps, including bromination, hydroxylation, and carboxylation of benzene derivatives. For example, one study focused on the synthesis and structural characterization of 4-bromo-3,5-dihydroxybenzoic acid, indicating a process involving the starting material of 3,5-dihydroxybenzoic acid, followed by specific synthetic steps to introduce the bromo group (Xu Dong-fang, 2000).

Molecular Structure Analysis

Molecular structure determination often employs techniques such as X-ray diffraction and electron diffraction. A study by Varughese and Pedireddi (2006) utilized single-crystal X-ray diffraction to analyze supramolecular assemblies of 3,5-dihydroxybenzoic acid and its bromo derivative, demonstrating the intricate hydrogen bonding patterns and molecular recognition capabilities of these compounds (Varughese & Pedireddi, 2006).

Chemical Reactions and Properties

3-Bromo-4-hydroxybenzoic acid participates in various chemical reactions, including nucleophilic substitution and coupling reactions, due to the presence of the bromo group and the carboxylic acid functionality. It can react with nucleophiles to form alkoxy-, propylthio-, and amino-substituted derivatives, showcasing its versatility in organic synthesis (S. Mataka et al., 1992).

Physical Properties Analysis

The physical properties of 3-Bromo-4-hydroxybenzoic acid, such as melting point, solubility, and crystal structure, can be significantly influenced by the presence of the bromo and hydroxy groups. For instance, the crystal structure of a related brominated aspirin analog provided insights into the structural similarities and differences that such substituents can impart to benzoic acid derivatives (P. Loll et al., 1996).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of 3-Bromo-4-hydroxybenzoic acid are shaped by its functional groups. These properties make it an intermediate in the synthesis of various organic compounds, including pharmaceuticals. Studies highlight its role in forming supramolecular assemblies and participating in hydrogen bonding, showcasing its potential in designing complex molecular structures (Varughese & Pedireddi, 2006).

Applications De Recherche Scientifique

Recherche chimique

“3-Bromo-4-hydroxybenzoic acid” is a chemical compound that is used in various chemical research . It is often used as a reagent or intermediate in the synthesis of other chemical compounds .

Applications pharmaceutiques

Ce composé peut être utilisé dans l'industrie pharmaceutique. For example, it can be used as an intermediate in the synthesis of certain drugs . Cependant, des recherches supplémentaires sont nécessaires pour comprendre pleinement ses applications potentielles dans ce domaine.

Applications agrochimiques

“3-Bromo-4-hydroxybenzoic acid” can also be used in the synthesis of agrochemicals . Ces produits chimiques sont utilisés en agriculture pour protéger les cultures et améliorer les rendements.

Synthèse de cristaux liquides

This compound can be used as an intermediate in the synthesis of liquid crystals . Les cristaux liquides ont des applications dans divers domaines, notamment la technologie d'affichage et les capteurs.

Agent catalytique

“3-Bromo-4-hydroxybenzoic acid” can be used as a catalytic agent . Les catalyseurs sont des substances qui augmentent la vitesse d'une réaction chimique sans être consommées dans la réaction.

Additif pétrochimique

This compound can be used as an additive in the petrochemical industry . Les additifs sont des substances qui sont ajoutées aux produits en petites quantités pour améliorer certaines propriétés.

Mécanisme D'action

Target of Action

The primary targets of 3-Bromo-4-hydroxybenzoic acid are Histidine Decarboxylase (HDC) and Aromatic-L-amino acid decarboxylase . HDC is an enzyme that catalyzes the decarboxylation of histidine, a process that is vital for the production of histamine. Aromatic-L-amino acid decarboxylase is an enzyme involved in the synthesis of several neurotransmitters like dopamine and serotonin.

Mode of Action

3-Bromo-4-hydroxybenzoic acid acts as an inhibitor of its target enzymes. It binds to these enzymes and prevents them from catalyzing their respective reactions . The IC50 values for both rat fetal and rat gastric HDC, as well as for aromatic-L-amino acid decarboxylase from hog kidney and rat gastric mucosa, are 1 mM .

Biochemical Pathways

By inhibiting HDC and aromatic-L-amino acid decarboxylase, 3-Bromo-4-hydroxybenzoic acid affects the biochemical pathways involved in the synthesis of histamine and several neurotransmitters . The downstream effects of this inhibition can lead to changes in physiological processes that rely on these molecules, such as immune response (histamine) and neural signaling (neurotransmitters).

Result of Action

The molecular and cellular effects of 3-Bromo-4-hydroxybenzoic acid’s action primarily involve the reduction of histamine and neurotransmitter synthesis due to the inhibition of HDC and aromatic-L-amino acid decarboxylase . This can lead to alterations in immune responses and neural signaling, among other physiological processes.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to GHS classification . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

Propriétés

IUPAC Name |

3-bromo-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMEQDAIDOBVHEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90931899 | |

| Record name | 3-Bromo-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14348-41-5 | |

| Record name | 3-Bromo-4-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14348-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-hydroxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014348415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-4-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

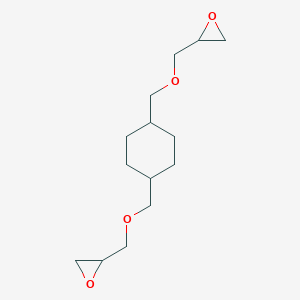

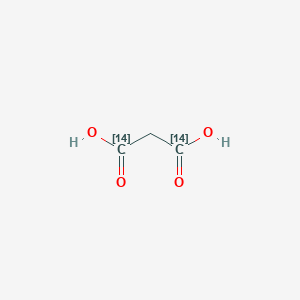

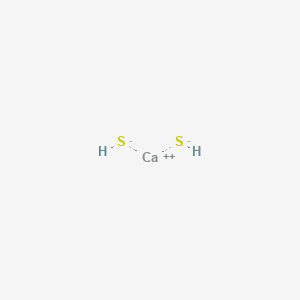

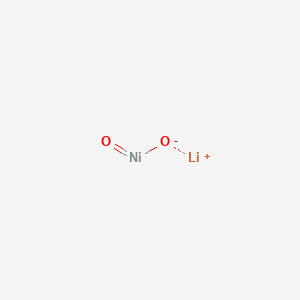

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 3-Bromo-4-hydroxybenzoic acid in bioremediation?

A: 3-Bromo-4-hydroxybenzoic acid is a key product in the microbial degradation of brominated pollutants. Research has shown that the bacterium Acinetobacter sp. XB2, isolated from contaminated soil, can degrade Bromoxynil Octanoate, a common herbicide, with 3-Bromo-4-hydroxybenzoic acid identified as a degradation product []. This finding suggests a potential role of such bacteria and their enzymatic pathways in bioremediation strategies for environments contaminated with brominated compounds.

Q2: How does 3-Bromo-4-hydroxybenzoic acid interact with the enzyme NpRdhA?

A: 3-Bromo-4-hydroxybenzoic acid is the product of the reductive dehalogenation of 3,5-dibromo-4-hydroxybenzoic acid by the marine enzyme NpRdhA []. Molecular dynamics simulations suggest that 3,5-dibromo-4-hydroxybenzoic acid enters the enzyme's active site through a wide channel. Following the removal of a bromine atom by NpRdhA, the product, 3-Bromo-4-hydroxybenzoic acid, is expelled through the same channel []. This interaction sheds light on the enzyme's mechanism and potential applications in bioremediation.

Q3: What are the structural properties of 3-Bromo-4-hydroxybenzoic acid?

A: 3-Bromo-4-hydroxybenzoic acid is an aromatic compound. Its structure comprises a benzene ring with a carboxylic acid group (-COOH) at position 1, a hydroxyl group (-OH) at position 4, and a bromine atom (-Br) at position 3. While the exact molecular weight may vary slightly depending on isotopic abundance, it can be calculated based on its molecular formula. Spectroscopic techniques like IR, MS, and NMR can further elucidate its structural features and provide detailed information about its functional groups and bonding patterns. These techniques are crucial for identifying and characterizing this compound from various sources [, ].

Q4: How does the incorporation of 3-Bromo-4-hydroxybenzoic acid influence the properties of copolyesters?

A: The inclusion of 3-Bromo-4-hydroxybenzoic acid significantly impacts the thermal properties of copolyesters. Studies on poly{(3-bromo-4-oxybenzoate)-co-[8-(3-oxyphenyl)octanoate]}, a copolyester incorporating 3-Bromo-4-hydroxybenzoic acid, revealed a lower transition temperature compared to its non-brominated counterpart []. This lowered transition temperature, observed at specific monomer ratios, indicates enhanced melt processability, a desirable characteristic for various applications [, ].

Q5: Can 3-Bromo-4-hydroxybenzoic acid be found in natural sources?

A: Yes, 3-Bromo-4-hydroxybenzoic acid has been isolated from natural sources. It was identified as a constituent of both the brown alga Leathesia nana [] and the red alga Polysiphonia urceolata []. This discovery highlights the diverse chemical repertoire of marine organisms and their potential as sources of novel bioactive compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,10-trimethoxy-7,12a-dihydro-5H-isochromeno[4,3-b]chromen-6a-ol](/img/structure/B84303.png)